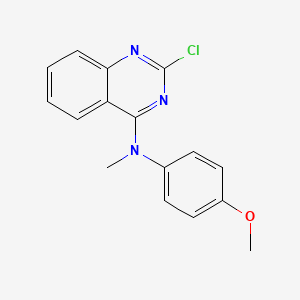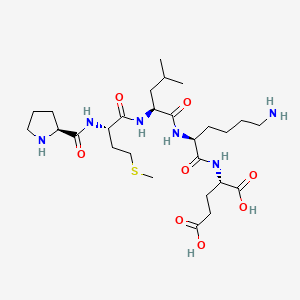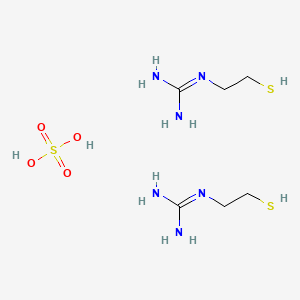
Mercaptoethylguanidine hemisulfate salt
Übersicht
Beschreibung
Mercaptoethylguanidine hemisulfate salt, also known as MEG hemisulfate salt, is a compound with the molecular formula H2NC(=NH)NHSCH2CH3 · 1/2 H2SO4 . It has a molecular weight of 168.23 . This compound is typically in the form of a solid and is often used in laboratory settings .
Physical And Chemical Properties Analysis
Mercaptoethylguanidine hemisulfate salt is a solid substance . It is typically stored at temperatures between 2-8°C . The compound has a SMILES string of OS(O)(=O)=O.NC(=N)NCCS.NC(=N)NCCS .Wissenschaftliche Forschungsanwendungen
1. Vascular and Energetic Failure in Hemorrhagic Shock Mercaptoethylguanidine has been studied for its potential in treating hemorrhagic shock. In a study on rats, it prevented increases in plasma nitrite/nitrate levels, ameliorated decreases in mean arterial blood pressure, inhibited vascular hyporeactivity, and reduced peroxynitrite formation. It also showed benefits in cellular energy metabolism, preventing reductions in intracellular NAD+ content and DNA damage in peritoneal macrophages (Zingarelli et al., 1997).
2. Impact on Erythrocyte Membrane Sulfhydryl Groups Research on human bank blood erythrocytes revealed that mercaptoethylguanidine interacts with multiple classes of sulfhydryl groups in the erythrocyte membrane. This interaction has various effects on cell permeability, indicating the compound's potential in understanding erythrocyte membrane structure and function (Shapiro et al., 1970).
3. Hepatic Nitrosative Stress in Diabetes In diabetic rats, the administration of aminoguanidine hemisulfate (a form of mercaptoethylguanidine) reduced hepatic lipid peroxidation and the expression of inflammatory markers. This suggests its potential utility in alleviating hepatic oxidative and nitrosative stress in diabetic conditions (Di Naso et al., 2012).
4. Radiobiological Protection Mercaptoethylguanidine was studied for its potential in radiobiological protection. It was found to enable mice to survive otherwise lethal doses of roentgen rays and inhibit the induction of leukemia by irradiation (Upton et al., 1959).
5. Cardiovascular Effects Studies have shown that mercaptoethylguanidine can lowernorepinephrine levels in the hearts of mice and cats without affecting brain norepinephrine. This indicates a potential role in cardiovascular research, particularly in understanding neurotransmitter dynamics in the heart (Distefano & Klahn, 1966).
6. Anti-inflammatory Properties In studies involving acute inflammation models, mercaptoethylguanidine demonstrated significant anti-inflammatory effects. This was attributed to its inhibition of inducible nitric oxide synthase, scavenging of peroxynitrite, and inhibition of cyclooxygenase (Cuzzocrea et al., 1998).
7. Apoptotic Effects in B Cells Mercaptoethylguanidine and related compounds induced apoptotic cell death in activated B cells. This highlights its potential use in studying apoptosis and its mechanisms in immune cells (Hortelano & Boscá, 1997).
8. Endotoxemia and Inflammation Mercaptoethylguanidine was evaluated in a porcine model of endotoxemia, where it showed effects on intestinal and hepatic perfusion, O2 exchange, and metabolism. This study contributes to understanding the compound's role in managing conditions involving systemic inflammation and endotoxemia (Ploner et al., 2001).
9. Rheumatoid Arthritis In a study on collagen-induced arthritis in rats, mercaptoethylguanidine significantly reduced clinical arthritis scores and radiographic scores, indicating its potential therapeutic effect in autoimmune conditions like rheumatoid arthritis [(Brahn et al., 1998)](https://consensus.app/papers/collagen-induced-arthritis-reversal-brahn/dbcb39818e7252caab400a99754a940a/?utm_source=chatgpt).
Eigenschaften
IUPAC Name |
2-(2-sulfanylethyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZAAUVINNNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585231 | |
| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercaptoethylguanidine hemisulfate salt | |
CAS RN |
3979-00-8 | |
| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



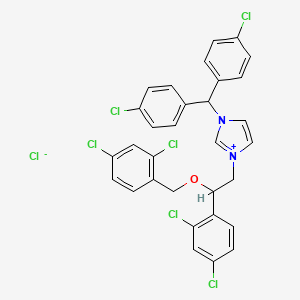
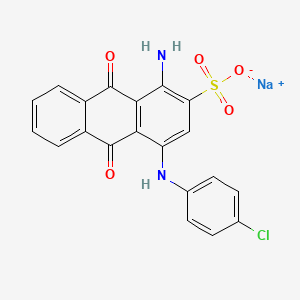
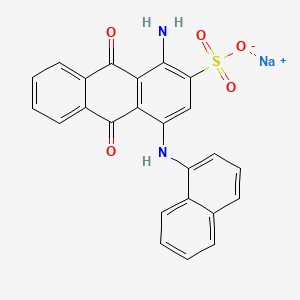
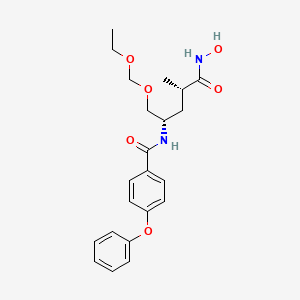
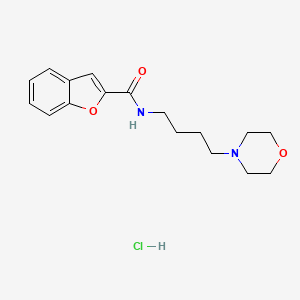
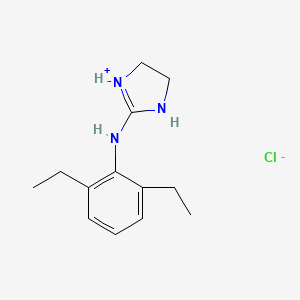
![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

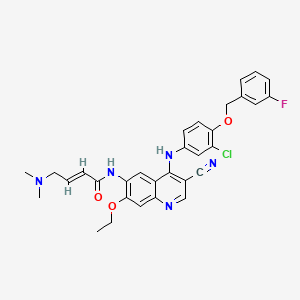
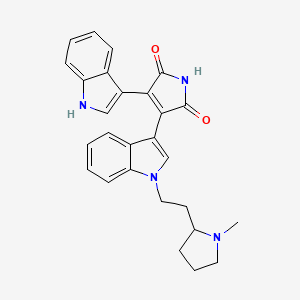
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)
![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)
